molecular formula C22H25NO4 B15220542 5-((R)-1-Hydroxy-2-(((R)-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol

5-((R)-1-Hydroxy-2-(((R)-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol

Cat. No.: B15220542
M. Wt: 367.4 g/mol
InChI Key: MLQLUFQBFMFXJO-SZNDQCEHSA-N
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Description

“5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the amino group or the aromatic rings, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structural features suggest that it could act as a ligand or inhibitor in biochemical assays.

Medicine

The compound’s potential medicinal properties could be explored, particularly its ability to interact with biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxynaphthalene-1-yl derivatives: Compounds with similar naphthalene structures.

    Hydroxybenzene derivatives: Compounds with similar hydroxylated benzene rings.

    Aminoethyl derivatives: Compounds with similar aminoethyl groups.

Uniqueness

The uniqueness of “5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” lies in its combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxynaphthalen-1-yl)propan-2-yl]amino]ethyl]benzene-1,3-diol

InChI

InChI=1S/C22H25NO4/c1-14(23-13-21(26)16-10-17(24)12-18(25)11-16)9-15-7-8-22(27-2)20-6-4-3-5-19(15)20/h3-8,10-12,14,21,23-26H,9,13H2,1-2H3/t14-,21+/m1/s1

InChI Key

MLQLUFQBFMFXJO-SZNDQCEHSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C2=CC=CC=C12)OC)NC[C@@H](C3=CC(=CC(=C3)O)O)O

Canonical SMILES

CC(CC1=CC=C(C2=CC=CC=C12)OC)NCC(C3=CC(=CC(=C3)O)O)O

Origin of Product

United States

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